Barasertib vs. Alisertib (MLN8237): Divergent Aurora A/B Selectivity Enables Isoform-Specific Pathway Dissection
Barasertib (as Barasertib-hQPA) demonstrates inverse selectivity compared to the Aurora A-selective inhibitor Alisertib (MLN8237). Barasertib inhibits Aurora B with an IC50 of 0.37 nM and exhibits ~3700-fold selectivity over Aurora A (IC50 = 1368 nM) . In contrast, Alisertib inhibits Aurora A with an IC50 of 1.2 nM and exhibits >200-fold selectivity for Aurora A over Aurora B . These two compounds thus provide orthogonal tools for dissecting Aurora A- versus Aurora B-dependent phenotypes in the same cellular context.
| Evidence Dimension | Aurora B/A selectivity ratio |
|---|---|
| Target Compound Data | IC50: Aurora B = 0.37 nM; Aurora A = 1368 nM; Ratio (Aurora A / Aurora B) = ~3700-fold |
| Comparator Or Baseline | Alisertib (MLN8237): IC50: Aurora A = 1.2 nM; >200-fold selectivity for Aurora A over Aurora B |
| Quantified Difference | Barasertib: ~3700-fold Aurora B-selective; Alisertib: >200-fold Aurora A-selective (opposite selectivity vectors) |
| Conditions | Cell-free biochemical kinase inhibition assay |
Why This Matters
The orthogonal selectivity profiles enable researchers to attribute cellular phenotypes specifically to Aurora B versus Aurora A inhibition, a critical distinction for target validation studies.
